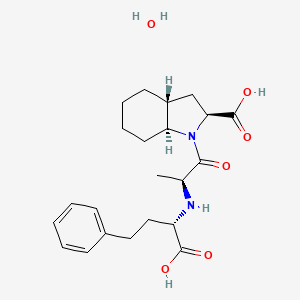

Trandolaprilat Monohydrate

Descripción general

Descripción

Trandolaprilato (hidrato) es el metabolito activo del profármaco trandolapril. Pertenece a la clase de inhibidores de la enzima convertidora de angiotensina, que se utilizan comúnmente para tratar la hipertensión y la insuficiencia cardíaca congestiva. El trandolaprilato inhibe la enzima responsable de convertir la angiotensina I en angiotensina II, un regulador clave de la presión arterial .

Mecanismo De Acción

El trandolaprilato ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de convertir la angiotensina I en angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir esta enzima, el trandolaprilato reduce la producción de angiotensina II, lo que lleva a la vasodilatación y la disminución de la presión arterial. Los objetivos moleculares incluyen la enzima convertidora de angiotensina y el sistema renina-angiotensina-aldosterona .

Compuestos similares:

Ramiprilato: Otro inhibidor de la enzima convertidora de angiotensina con un mecanismo de acción similar.

Enalaprilato: Un compuesto relacionado que también inhibe la enzima convertidora de angiotensina.

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina con una vida media más larga en comparación con el trandolaprilato.

Singularidad: El trandolaprilato es único debido a su estructura química específica, que incluye un grupo ciclohexano. Esta característica estructural contribuye a sus propiedades farmacocinéticas, como su vida media y biodisponibilidad. Además, se ha demostrado que el trandolaprilato tiene una duración de acción más larga en comparación con algunos otros inhibidores de la enzima convertidora de angiotensina .

Análisis Bioquímico

Biochemical Properties

Trandolaprilat Monohydrate inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Cellular Effects

This compound, by inhibiting ACE, reduces the levels of ATII, leading to decreased vasoconstriction and reduced aldosterone release . This results in a decrease in blood pressure, which can have various effects on cellular processes . For instance, it may slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting ACE . This prevents the conversion of ATI to ATII, disrupting the RAAS pathway . The reduction in ATII levels leads to vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .

Temporal Effects in Laboratory Settings

In a study assessing the pharmacokinetics and pharmacodynamics of Trandolapril, it was observed that the most pronounced reductions in blood pressure were observed at 8 hours after administration . This suggests that the effects of this compound may vary over time in laboratory settings .

Metabolic Pathways

Trandolapril is metabolized to its biologically active diacid form, this compound, in the liver . This process involves the conversion of the prodrug to its active form, which can then exert its effects by inhibiting ACE .

Transport and Distribution

Trandolapril is absorbed rapidly, and peak plasma levels were dose-dependent . In the multiple-dose study, steady-state pharmacokinetics was observed; there was no Trandolapril accumulation, but there was mild this compound accumulation .

Subcellular Localization

Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal tubular epithelium .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El trandolaprilato se sintetiza a partir del trandolapril mediante hidrólisis enzimática, principalmente en el hígado. La síntesis implica la conversión del trandolapril a su forma diácida biológicamente activa, trandolaprilato .

Métodos de producción industrial: La producción industrial de trandolaprilato implica la síntesis a gran escala de trandolapril, seguida de su hidrólisis enzimática. El proceso suele incluir el uso de disolventes y catalizadores para facilitar la reacción y garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El trandolaprilato sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El trandolaprilato se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el trandolaprilato en sus formas reducidas.

Sustitución: El trandolaprilato puede sufrir reacciones de sustitución, en las que un grupo funcional se reemplaza por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de trandolaprilato .

Aplicaciones Científicas De Investigación

El trandolaprilato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y los mecanismos de reacción.

Biología: Investigado por sus efectos sobre los procesos celulares y las vías de señalización.

Medicina: Extensamente estudiado por su potencial terapéutico en el tratamiento de la hipertensión, la insuficiencia cardíaca y otras enfermedades cardiovasculares.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Comparación Con Compuestos Similares

Ramiprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Enalaprilat: A related compound that also inhibits the angiotensin-converting enzyme.

Lisinopril: An angiotensin-converting enzyme inhibitor with a longer half-life compared to trandolaprilat.

Uniqueness: Trandolaprilat is unique due to its specific chemical structure, which includes a cyclohexane group. This structural feature contributes to its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, trandolaprilat has been shown to have a longer duration of action compared to some other angiotensin-converting enzyme inhibitors .

Propiedades

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVUTQVXMHPLKS-CNTNIUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662211 | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951393-57-0, 951393-55-8 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octane-1-carbonyl chloride, 5-oxo-, cis- (9CI)](/img/new.no-structure.jpg)

![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)